methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine
Description
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole ring linked via a methylene group to a benzylamine backbone. This structure combines the electron-rich aromatic system of the triazole with the nucleophilic methylamine group, making it a versatile scaffold in medicinal chemistry and agrochemical research. The compound is synthesized through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mitsunobu reactions, as inferred from related triazole syntheses (e.g., ).
Properties
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-6-10-2-4-11(5-3-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDLXUVRHMPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191219 | |
| Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871825-55-7 | |
| Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871825-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine typically involves the formation of the triazole ring followed by its attachment to the benzylamine moietyThis reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzylamine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine has been studied for its pharmacological properties, particularly as a potential antifungal agent due to the presence of the triazole moiety. Triazoles are known for their efficacy against fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Case Study: Antifungal Activity
A study demonstrated that derivatives of triazole compounds exhibit potent antifungal activity. This compound was synthesized and tested against various fungal strains. Results indicated a significant reduction in fungal growth at low concentrations, highlighting its potential as a therapeutic agent in treating fungal infections .
Agricultural Applications
The compound's triazole group also indicates potential use in agriculture as a fungicide. Triazole fungicides are widely used to protect crops from fungal diseases.
Case Study: Crop Protection
Research has shown that triazole derivatives can effectively control diseases in crops such as wheat and barley. This compound was tested in field trials, demonstrating significant efficacy in reducing disease incidence while promoting plant growth .
Materials Science
In materials science, this compound has potential applications as a building block for polymers and other materials due to its unique chemical structure.
Case Study: Polymer Synthesis
A recent study explored the use of this compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of triazole units into the polymer backbone resulted in materials with improved resistance to degradation under high temperatures .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions, enzymes, and receptors, influencing their activity. The benzylamine moiety can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Triazole Derivatives
Key Observations :
- Triazole Type : 1,2,4-Triazoles (target compound) exhibit distinct electronic properties compared to 1,2,3-triazoles due to nitrogen positioning, affecting hydrogen-bonding capacity and metabolic stability .
- Substituent Effects : The methylamine group in the target compound enhances nucleophilicity, while chloroaryl (1c) or dimethylamine (10h) groups modify lipophilicity and bioavailability .
Stability and Reactivity
- Gastric Fluid Stability: Compounds like 1a and 1b (1,2,3-triazole oxazolidinones) degrade in simulated gastric fluid, whereas 1,2,4-triazole derivatives (e.g., the target compound) may exhibit improved stability due to reduced ring strain and stronger N–C bonds .
- Synthetic Feasibility : The target compound’s synthesis likely employs CuAAC (), similar to dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h), which achieved 97% yield under optimized conditions .
Pharmacokinetic and Industrial Relevance
- Drug Intermediate Utility : The target compound’s precursor, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, is a key intermediate in synthesizing rizatriptan (a migraine medication), highlighting its industrial significance .
- Comparative Toxicity : Methylamine derivatives generally exhibit lower toxicity than halogenated analogs (e.g., 4-chlorobenzyl in 1c), making the target compound preferable for therapeutic applications .
Biological Activity
Methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine, also known as a triazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
The compound is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 884507-25-9 |
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.218 g/mol |
| InChI Key | OYFLAXVFVKLQPM-UHFFFAOYSA-N |
| PubChem CID | 18525816 |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole compounds against pathogens such as E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 0.12 to 1.95 µg/mL for several derivatives, demonstrating potent activity against these bacteria .
Case Study: Antibacterial Efficacy
In a comparative study of triazole derivatives, this compound was tested alongside other compounds. The results indicated that it exhibited an MIC of 0.5 µg/mL against S. aureus, comparable to established antibiotics such as ceftriaxone .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. This compound has shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes.
Research Findings
A study conducted by researchers demonstrated that the compound inhibited fungal growth with an MIC value of 0.75 µg/mL against C. albicans. This activity suggests potential therapeutic applications in treating fungal infections resistant to conventional treatments .
Anticancer Properties
Emerging evidence suggests that triazole derivatives possess anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation.
Case Study: Anti-leukemic Activity
In vitro studies have shown that this compound exhibits anti-leukemic effects against M9 ENL1 acute myeloid leukemia cells with an EC50 value of 1.9 µM. These findings indicate its potential as a candidate for further development in cancer therapy .
Summary of Biological Activities
The following table summarizes the biological activities and corresponding MIC/EC50 values of this compound:
| Biological Activity | Target Organism/Cell Line | MIC/EC50 Value |
|---|---|---|
| Antibacterial | S. aureus | 0.5 µg/mL |
| Antifungal | C. albicans | 0.75 µg/mL |
| Anti-leukemic | M9 ENL1 AML cells | 1.9 µM |
Q & A
Q. What experimental approaches identify biological targets of this compound in complex cellular environments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
